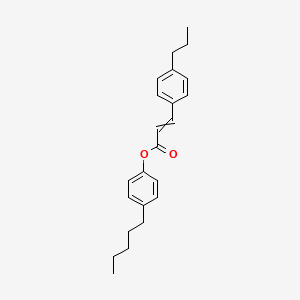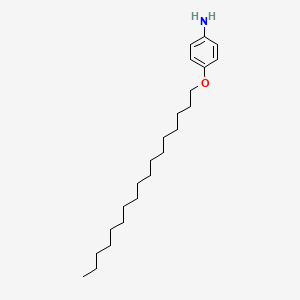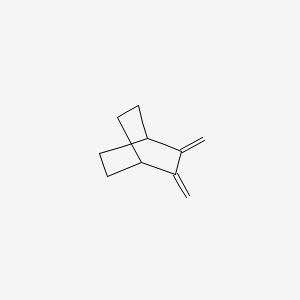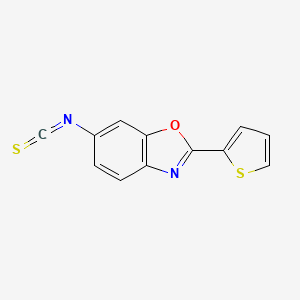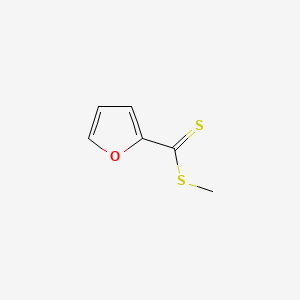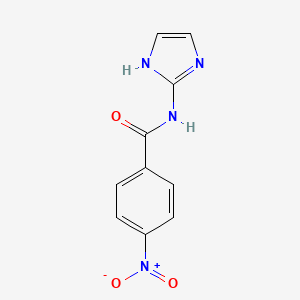
Benzamide, N-(2-imidazolyl)-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-imidazolyl)-4-nitro- is a compound that features a benzamide core substituted with a 2-imidazolyl group and a nitro group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(2-imidazolyl)-4-nitro- typically involves the aroylation of N-substituted 2-methylimidazoles. This process can be carried out using aroyl chlorides in a solvent such as acetonitrile (MeCN) in the presence of a base like triethylamine (Et3N). The reaction proceeds with high yield and can be followed by hydrolysis to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: Benzamide, N-(2-imidazolyl)-4-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazolyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium hydride (NaH) or lithium diisopropylamide (LDA) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the imidazolyl position.
Scientific Research Applications
Benzamide, N-(2-imidazolyl)-4-nitro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential antimicrobial properties and can be used in the study of enzyme inhibition.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of Benzamide, N-(2-imidazolyl)-4-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The nitro group can participate in redox reactions, altering the redox state of the target enzyme and affecting its function. The imidazolyl group can also interact with various receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Imidazole Derivatives: Compounds like bis-imidazoles and phenyl-substituted imidazoles share structural similarities and exhibit comparable biological activities.
Benzimidazoles: These compounds have a similar core structure but differ in the substitution pattern, leading to different chemical and biological properties.
Uniqueness: Benzamide, N-(2-imidazolyl)-4-nitro- is unique due to the presence of both the imidazolyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound for research and development.
Properties
CAS No. |
36918-78-2 |
|---|---|
Molecular Formula |
C10H8N4O3 |
Molecular Weight |
232.20 g/mol |
IUPAC Name |
N-(1H-imidazol-2-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C10H8N4O3/c15-9(13-10-11-5-6-12-10)7-1-3-8(4-2-7)14(16)17/h1-6H,(H2,11,12,13,15) |
InChI Key |
KFDZTHIWFNKNAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


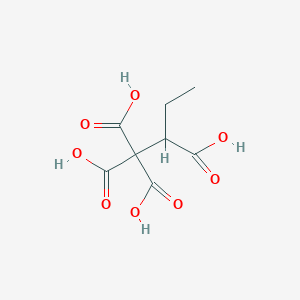
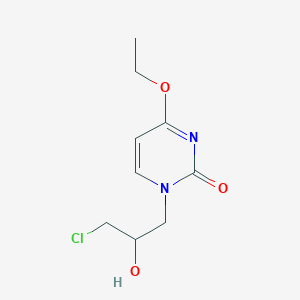
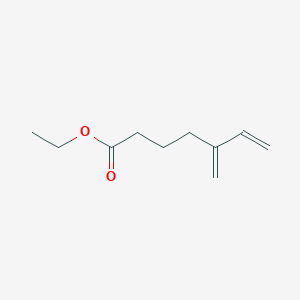
![1H-imidazo[4,5-f][2,1,3]benzoxadiazole](/img/structure/B14665902.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

